3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal
Overview
Description
The closest compounds I found are 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate and 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate . These are fluorinated compounds with acrylate or methacrylate groups, and they are used in the production of polymers .
Molecular Structure Analysis
The molecular structure of these compounds typically consists of a carbon chain where the hydrogen atoms have been replaced by fluorine atoms, with an acrylate or methacrylate group at one end .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds include a high degree of fluorination, which can impart properties such as low surface energy, chemical resistance, and thermal stability .
Scientific Research Applications
Polymer Synthesis A compound with the structure 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane was synthesized and used to create a polymer through ring-opening polymerization. This process utilized boron trifluoride etherate as the initiator, leading to a polymer with a molecular weight of 1400, indicating potential applications in materials science (Li Zhan-xiong, 2012).
Colorless and High Organosoluble Polyimides Polyimides synthesized from aromatic dianhydride and aromatic diamines with pendent trifluoromethyl group showcased high transparency, solubility, and good mechanical properties. These materials demonstrated potential for various industrial applications due to their colorlessness and high organosolubility (Chin‐Ping Yang & Yu-Yang Su, 2005).
Mechanism of Action
Target of Action
Similar compounds such as 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanethiol have been used to differentiate the effect on the work function and surface wetting for silver .
Mode of Action
It’s known that similar compounds like 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanethiol can interact with their targets to affect the work function and surface wetting for silver .
Result of Action
Similar compounds have been used to affect the work function and surface wetting for silver , which could suggest potential applications in materials science.
properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F13O/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSFZGPTEQNWCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CHO, C8H3F13O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | 6:2 FTAL | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895379 | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal | |
CAS RN |
56734-81-7 | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.